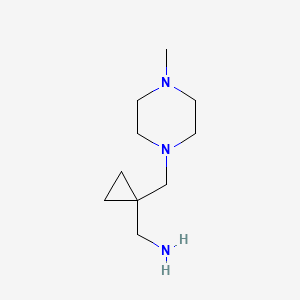

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine

Description

Properties

IUPAC Name |

[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10(8-11)2-3-10/h2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORGGLWHUSAYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672444 | |

| Record name | 1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-52-2 | |

| Record name | 1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine are currently unknown. The compound is a part of a collection of unique chemicals provided to early discovery researchers

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown.

Biochemical Analysis

Biochemical Properties

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with myeloperoxidase, an enzyme involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine can interact with cytokines such as TNF-α and IL-1β, which are crucial in the regulation of immune responses .

Cellular Effects

The effects of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. For example, it can reduce the levels of pro-inflammatory cytokines, thereby mitigating the inflammatory response . This compound also affects gene expression, leading to changes in the production of proteins involved in cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of myeloperoxidase by binding to its active site . This inhibition leads to a decrease in the production of reactive oxygen species, which are involved in the inflammatory response. Additionally, (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time. For instance, the anti-inflammatory effects of the compound have been observed to decrease gradually over several days .

Dosage Effects in Animal Models

The effects of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects . At higher doses, it can cause adverse effects, including toxicity and organ damage . The threshold for these toxic effects is relatively high, but it is crucial to monitor dosage carefully to avoid potential harm.

Metabolic Pathways

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. For instance, the compound can influence the production of reactive oxygen species and other metabolites involved in the inflammatory response .

Transport and Distribution

Within cells and tissues, (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence cellular metabolism and energy production .

Biological Activity

The compound (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine , also referred to as 1-(4-Methylpiperazin-1-ylmethyl)cyclopropylamine , is a synthetic organic molecule characterized by a cyclopropyl structure and a piperazine moiety. Its unique structural features suggest potential for various interactions in biological systems, making it a candidate for pharmacological research. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and potential therapeutic applications.

Properties

The presence of both the cyclopropyl and piperazine functionalities may lead to distinct biological activities not observed in simpler analogs. The compound's structural features allow it to interact with various biological targets, potentially influencing multiple signaling pathways.

Predicted Pharmacological Effects

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) indicate that this compound may exhibit significant pharmacological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperazine compounds often demonstrate anticancer properties.

- Antituberculosis Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis.

- Neuropharmacological Effects : The piperazine moiety is known for its role in central nervous system activity, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

- Anticancer Studies : A study conducted by Mallikarjuna et al. synthesized various piperazine derivatives, including those similar to our compound, which exhibited notable anticancer activity against several cancer cell lines. The derivatives were tested in vitro, showing significant cytotoxic effects with IC50 values ranging from 5 to 20 μM .

- Antituberculosis Activity : Research on related compounds indicates that they can inhibit the growth of Mycobacterium tuberculosis. For instance, derivatives with similar structural characteristics demonstrated MIC values as low as 0.20 μg/mL against resistant strains .

- Neuropharmacological Potential : Analogous compounds have been studied for their interaction with neurotransmitter receptors. For example, piperazine derivatives have been shown to modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 4-Methylpiperazine | Piperazine ring | Commonly used in drug design | Anticancer, neuroactive |

| Cyclopropylmethanol | Cyclopropyl group | Simple structure without piperazine | Limited biological activity |

| 1-(4-Piperidinyl)propan-2-ol | Piperidine instead of piperazine | Different nitrogen heterocycle | Antidepressant effects |

The uniqueness of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine lies in its combination of cyclopropyl and piperazine functionalities, which may lead to distinct biological activities not observed in simpler analogs.

Scientific Research Applications

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its potential pharmacological effects. Its structure may allow for selective interactions with biological targets, which could enhance its therapeutic potential compared to other cyclic amines.

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) program, have been utilized to predict the biological activity of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine. These predictions indicate that it may exhibit various pharmacological effects, including:

- Antidepressant properties

- Anticancer activity

- Analgesic effects

Interaction Studies

Research into the binding affinity of this compound to various biological targets is crucial for understanding its potential therapeutic applications. Techniques such as molecular docking and in vitro assays can be employed to evaluate these interactions.

Patent Literature

Exploring patent filings can reveal novel applications for (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine. Patents often disclose innovative compounds and their uses in pharmaceuticals, which may provide insights into its practical applications.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A cyclopropane ring substituted with a methylpiperazinyl group and a primary amine (-CH₂NH₂).

Hazard Profile :

- GHS Classification : Corrosive (H314), requiring handling precautions (e.g., protective gloves/eye gear) .

Comparison with Structural Analogs

Cycloalkane-Based Analogs

Key Differences :

- Steric Effects : The smaller cyclopropane ring in the target compound may enhance steric hindrance, affecting receptor interactions.

Aromatic Substituted Analogs

Key Differences :

- Aromaticity: Phenyl-containing analogs () enable π-π interactions with aromatic residues in proteins, unlike the non-aromatic cyclopropane.

- Solubility : Polar aromatic systems may improve aqueous solubility compared to aliphatic cyclopropane derivatives.

Halogenated and Heterocyclic Analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine, and what challenges arise during its purification?

- Methodology : A multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and tert-butyl carbamate deprotection is commonly employed. Key challenges include optimizing reaction temperatures (e.g., 100°C for coupling steps) and managing byproducts during nitro-group reduction (e.g., using Fe/NH4Cl). Purification via column chromatography with gradients of EtOAc/hexane is critical for isolating the amine product .

- Data Consideration : Monitor reaction progress via TLC or LC-MS (e.g., m/z 412 [M + H]+ for the final amine product) to confirm intermediate formation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use full-body protective gear (chemical-resistant suits, gloves) and respiratory protection (e.g., OV/AG/P99 respirators) to minimize inhalation or dermal exposure. Work under fume hoods with proper ventilation, and avoid drainage contamination due to potential amine reactivity .

- Stability : The compound is stable under inert conditions (N2 atmosphere) but may degrade in acidic environments. Store at 2–8°C in airtight containers .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Tools : Use -NMR to verify cyclopropane proton signals (δ 0.5–1.5 ppm) and methylpiperazine resonances (δ 2.2–3.5 ppm). High-resolution mass spectrometry (HRMS) and FT-IR (N-H stretches ~3300 cm) provide additional validation .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in derivatives of this compound?

- Methodology : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., N in piperazine), while WinGX visualizes molecular packing and hydrogen-bonding networks. For cyclopropane-containing structures, enforce geometric constraints (bond angles ~60°) during refinement .

- Case Study : Discrepancies in bond lengths (e.g., C-N vs. C-C in cyclopropane) may arise from thermal motion; use TWINABS for high-resolution data correction .

Q. What strategies address low yields in the final deprotection step of tert-butyl carbamate intermediates?

- Optimization : Replace HCl/MeOH with TFA/DCM for milder deprotection, reducing side reactions. Monitor Boc-group removal via -NMR (loss of tert-butyl carbon at δ 28 ppm) .

- Alternative Routes : Explore enzymatic deprotection (e.g., lipases) for stereoselective amine generation, though reaction scalability requires further validation .

Q. How do structural analogs (e.g., [1-(trifluoromethyl)cyclopropyl]methanamine) inform SAR studies for this compound?

- Comparative Analysis : Substituents like trifluoromethyl (electron-withdrawing) on the cyclopropane ring alter electron density, affecting binding to biological targets (e.g., kinase inhibitors). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict activity .

- Experimental Validation : Synthesize analogs via Suzuki-Miyaura coupling (e.g., bromocyclopropane derivatives) and assay against target proteins (e.g., IC50 profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.